4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H28N6O2S and its molecular weight is 464.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets, AChE and BChE, by establishing important interactions with the main residues of these enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in acetylcholine levels .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway . This leads to an increase in acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
Drug-likeness/adme/toxicity profile prediction of similar compounds suggests that these compounds can be drug candidates and have appropriate properties in terms of adme and toxicity .
Result of Action
The molecular and cellular effects of this compound’s action result in an increase in acetylcholine levels . This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .
Biological Activity
The compound 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule with potential therapeutic applications. Its structure combines elements from various pharmacologically active classes, including triazoles and pyrimidines. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Property | Value |
---|---|
Molecular Formula | C25H30N6O2S |
Molecular Weight | 478.6 g/mol |
CAS Number | 1189892-80-5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets in cellular pathways. The presence of the thieno and triazole moieties suggests possible inhibition of specific enzymes and receptors involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as:
- Inhibition of Kinases : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cell proliferation.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest at specific phases, preventing cancer cell division.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 26 | Wei et al., 2022 |
HepG2 (Liver Cancer) | 0.74 | Abdel-Aziz et al., 2022 |
These findings indicate that the compound possesses significant cytotoxicity against specific cancer types.
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : Studies show that it activates caspase pathways leading to programmed cell death.
- Inhibition of Angiogenesis : Similar compounds have been noted to reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting tumor blood supply.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- Case Study on Lung Cancer : A derivative similar to our compound was tested on A549 cells, showing a significant reduction in viability with an IC50 value reflecting potent anticancer properties.
- Hepatocellular Carcinoma Study : Research involving HepG2 cells indicated that the compound not only inhibited cell growth but also induced apoptosis via mitochondrial pathways.
Properties
IUPAC Name |
8-butyl-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-2-3-12-29-23(32)22-19(11-17-33-22)30-20(25-26-24(29)30)9-10-21(31)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-8,11,17H,2-3,9-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMJTKHJZXRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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